N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-15(27)26-12-4-5-17-7-8-18(14-19(17)26)25-23(29)22(28)24-11-10-16-6-9-20(30-2)21(13-16)31-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNYSFHOXVENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Oxalamide Formation: The final step involves the reaction of the acetylated tetrahydroquinoline with 3,4-dimethoxyphenethylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
The biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is primarily attributed to its interaction with various molecular targets. Research indicates several key mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
2. Receptor Modulation:
It can interact with receptors involved in neurotransmission and other physiological processes.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Research Findings: A study published in the Asian Journal of Chemistry demonstrated significant antimicrobial efficacy against various bacterial strains for oxalamide derivatives .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Investigations into tetrahydroquinoline derivatives have suggested:
- Mechanism of Action: The compound can induce apoptosis in cancer cells through modulation of signaling pathways .
Neuroprotective Effects
The dimethoxyphenethyl group is known for its neuroprotective properties:
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
1. Study on Antimicrobial Activity:
A study highlighted the effectiveness of similar oxalamides against Gram-positive and Gram-negative bacteria .
2. Anticancer Research:
Research on tetrahydroquinoline derivatives indicated promising cytotoxic effects on various cancer cell lines .
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Critical Analysis of the Evidence
The evidence provided () exclusively describes Ethyl 4-ANPP (hydrochloride) (Chemical Name: N-ethyl-1-phenethyl-N-phenylpiperidin-4-amine dihydrate), a fentanyl precursor used in forensic and analytical research. This compound is structurally unrelated to the target molecule in the question. Key differences include:
- Structural Class: Ethyl 4-ANPP is a piperidine derivative with phenyl and phenethyl substituents, whereas the target compound contains a tetrahydroquinoline core and a 3,4-dimethoxyphenyl ethyl group linked via an ethanediamide moiety.
- Functional Groups: Ethyl 4-ANPP lacks the acetylated tetrahydroquinoline and dimethoxy-substituted aromatic systems present in the target compound.
Challenges in Addressing the Question
The user’s request requires:
- A detailed introduction of the target compound.
- Comparative data tables and research findings relative to similar compounds.
However, none of this information is present in the provided evidence. The evidence also lacks references to:
- Pharmacological properties (e.g., receptor binding, efficacy).
- Physicochemical data (e.g., solubility, stability).
- Structural analogs (e.g., tetrahydroquinoline derivatives or ethanediamides).
Without access to relevant sources describing the target compound, constructing a professional or authoritative comparison is unfeasible.
Recommendations for Further Research
To address the question adequately, the following steps would be required:
Access to Target Compound Data: Obtain peer-reviewed studies, patents, or vendor catalogs (e.g., Cayman Chemical, Sigma-Aldrich) describing the synthesis, structure, and activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide.
Identification of Structural Analogs: Search for compounds with: Tetrahydroquinoline scaffolds (e.g., acetylated derivatives). Ethanediamide-linked aromatic systems (e.g., dimethoxyphenyl or phenethyl groups).
Comparative Analysis: Compare pharmacological targets (e.g., kinase inhibition, antimicrobial activity), physicochemical properties (e.g., logP, hydrogen-bond donors/acceptors), and synthetic routes.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a synthetic organic compound belonging to the class of oxalamides. Its unique chemical structure features a tetrahydroquinoline moiety and a dimethoxyphenethyl group, which suggests potential biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
The compound can be described by the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O5 |
| Molecular Weight | 425.48 g/mol |
| LogP | 3.326 |
| Polar Surface Area | 66.63 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound can inhibit specific enzymes or modulate receptor activity, which may influence several signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may bind to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation: It can interact with receptors involved in neurotransmission and other physiological processes.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have indicated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains.
- Anticancer Potential: Some studies suggest that compounds related to tetrahydroquinoline can induce apoptosis in cancer cells through the modulation of signaling pathways.
- Neuroprotective Effects: The dimethoxyphenethyl group is known for its neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity: A study published in the Asian Journal of Chemistry evaluated the antimicrobial properties of similar oxalamides and reported significant efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Research: Research conducted on tetrahydroquinoline derivatives indicated a promising cytotoxic effect on various cancer cell lines, suggesting that modifications to the structure can enhance activity .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity |
|---|---|
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide | Anticancer, Antimicrobial |
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-aminophenyl)ethyl]ethanediamide | Antimicrobial |
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-methylphenyl)ethyl]ethanediamide | Neuroprotective |
Q & A
Q. What are the key steps in synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Acetylation of the tetrahydroquinoline core to introduce the acetyl group.
- Amide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the tetrahydroquinoline and phenethyl moieties .
- Purification via column chromatography to isolate the product .
Q. Optimization strategies :
- Control temperature (e.g., 0–5°C for exothermic steps) and pH (neutral to slightly basic) to minimize side reactions .
- Use solvents like dichloromethane or ethanol based on reactant solubility .
- Monitor reaction progress with TLC or HPLC to adjust reaction times.
Q. How can researchers confirm the structural integrity and purity of this compound?
Q. What are the stability considerations for storage and handling?
- Storage : -20°C in airtight, light-protected containers to prevent degradation .
- Sensitivity : Avoid moisture and strong acids/bases, as amide bonds may hydrolyze under harsh conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina can simulate binding to receptors (e.g., enzymes or GPCRs) using the compound’s 3D conformation .
- Molecular Dynamics (MD) : Simulations assess stability of ligand-receptor complexes over time .
- Key parameters : Binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response assays : Validate activity using standardized protocols (e.g., IC50 determination in enzyme inhibition assays) .
- Control experiments : Compare with known inhibitors/agonists to rule out assay-specific artifacts .
- Meta-analysis : Cross-reference data from PubChem, patent literature, and peer-reviewed studies to identify consensus .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for amide coupling steps .
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (e.g., reagent ratios, temperature) .
- Catalyst screening : Test palladium or organocatalysts for efficient coupling reactions .
Key Challenges and Solutions
Q. How to address low solubility in bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
